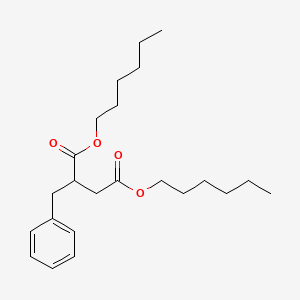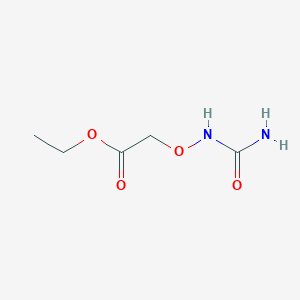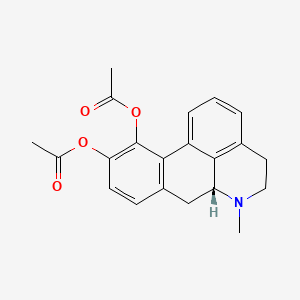
Apomorphine diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apomorphine diacetate is a derivative of apomorphine, a non-ergoline dopamine agonist. It is primarily known for its use in the treatment of Parkinson’s disease due to its ability to stimulate dopamine receptors. This compound is a chemical compound with the molecular formula C21H21NO4 and is characterized by its diacetate ester form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apomorphine diacetate typically involves the acetylation of apomorphine. Apomorphine itself can be synthesized through several methods, including the reduction of apocodeine or the demethylation of codeine followed by cyclization. The acetylation process involves reacting apomorphine with acetic anhydride under controlled conditions to form the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as accelerated solvent extraction and liquid chromatography can enhance the efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Apomorphine diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form apomorphine N-oxide.
Reduction: Reduction reactions can convert this compound back to apomorphine.
Substitution: The diacetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Apomorphine N-oxide.
Reduction: Apomorphine.
Substitution: Various substituted apomorphine derivatives.
Scientific Research Applications
Apomorphine diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of dopamine receptor function and signaling pathways.
Medicine: Extensively used in the treatment of Parkinson’s disease to manage motor symptoms. It is also investigated for its potential in treating other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Apomorphine diacetate exerts its effects by stimulating dopamine receptors, particularly D2, D3, and D5 receptors. This stimulation enhances dopaminergic signaling in the brain, which is crucial for motor control. The compound’s action in the caudate-putamen region of the brain is responsible for its therapeutic effects in Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Levodopa: Another dopamine precursor used in Parkinson’s disease treatment.
Pramipexole: A non-ergoline dopamine agonist with similar therapeutic effects.
Ropinirole: Another non-ergoline dopamine agonist used for similar indications.
Uniqueness
Apomorphine diacetate is unique due to its rapid onset of action and ability to provide quick relief from motor symptoms in Parkinson’s disease. Unlike levodopa, which requires metabolic conversion to dopamine, this compound directly stimulates dopamine receptors, making it effective in acute settings .
Properties
CAS No. |
6191-56-6 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(6aR)-11-acetyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |
InChI |
InChI=1S/C21H21NO4/c1-12(23)25-18-8-7-15-11-17-19-14(9-10-22(17)3)5-4-6-16(19)20(15)21(18)26-13(2)24/h4-8,17H,9-11H2,1-3H3/t17-/m1/s1 |
InChI Key |
PJAGGJPKGNYFJH-QGZVFWFLSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
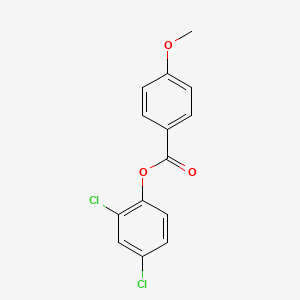
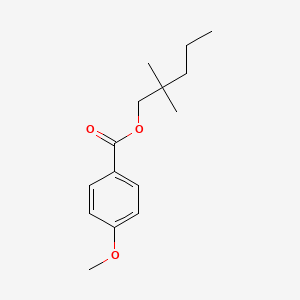
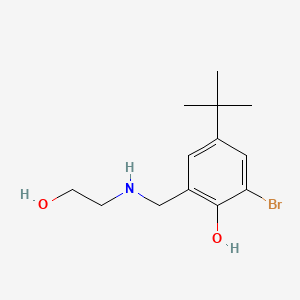
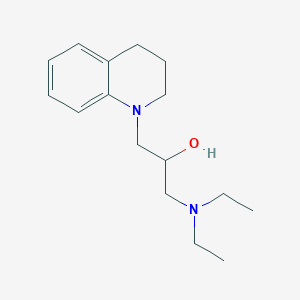
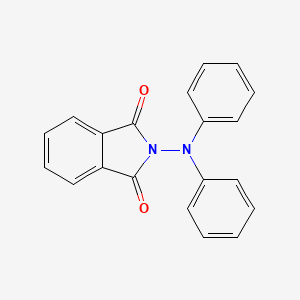
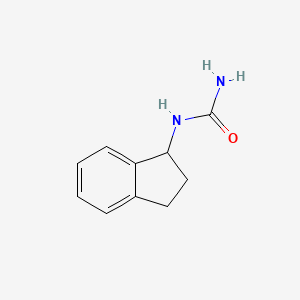
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

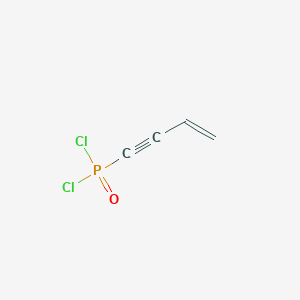
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
